molecular formula C12H15BrO2Zn B14885891 2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide

2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide

Cat. No.: B14885891
M. Wt: 336.5 g/mol
InChI Key: RYERCKBHAUGXGV-UHFFFAOYSA-M
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Description

2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of phenylzinc bromide in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and is often used in the formation of carbon-carbon bonds in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of phenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

C6H5Br+ZnC6H5ZnBr\text{C}_6\text{H}_5\text{Br} + \text{Zn} \rightarrow \text{C}_6\text{H}_5\text{ZnBr} C6​H5​Br+Zn→C6​H5​ZnBr

This reaction is usually performed at low temperatures to control the reactivity of the zinc reagent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the product. The process may also involve purification steps to remove any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl group is transferred to an electrophile.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Coupling Reactions: It is used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in THF at low temperatures to control the reactivity of the organozinc reagent.

Major Products

The major products formed from these reactions include substituted aromatic compounds, alcohols, and other complex organic molecules. The specific products depend on the nature of the electrophile and the reaction conditions.

Scientific Research Applications

2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a Lewis acid, coordinating with the electrophile and facilitating the transfer of the phenyl group. This process involves the formation of a transition state where the zinc atom is bonded to both the phenyl group and the electrophile.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another organometallic reagent used in similar reactions.

    Phenylzinc Chloride: Similar to phenylzinc bromide but with different reactivity and solubility properties.

    Phenylboronic Acid: Used in Suzuki coupling reactions for carbon-carbon bond formation.

Uniqueness

2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF. It offers advantages in terms of reaction control and product selectivity compared to other organometallic reagents.

Properties

Molecular Formula

C12H15BrO2Zn

Molecular Weight

336.5 g/mol

IUPAC Name

bromozinc(1+);2-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C12H15O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-3,5,12H,4,7-10H2;1H;/q-1;;+2/p-1

InChI Key

RYERCKBHAUGXGV-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)COCC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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